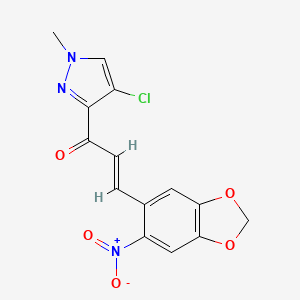![molecular formula C13H15ClFN3O2S B10932418 N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B10932418.png)
N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide is a chemical compound known for its diverse applications in scientific research. This compound features a unique structure that includes a pyrazole ring substituted with a chlorofluorobenzyl group and a methanesulfonamide group, making it a valuable molecule in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chlorofluorobenzyl group and the methanesulfonamide group. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorobenzyl group, using reagents like sodium methoxide (NaOCH₃).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), dimethyl sulfoxide (DMSO)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(4-fluorobenzyl)benzimidazole
- N-(2-Fluorobenzyl)methanesulfonamide
- N-[1-(2-chloro-5-fluorobenzyl)-3-piperidinyl]methanesulfonamide
Uniqueness
N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. This distinct structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H15ClFN3O2S |
|---|---|
Molecular Weight |
331.79 g/mol |
IUPAC Name |
N-[1-[(2-chloro-4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methanesulfonamide |
InChI |
InChI=1S/C13H15ClFN3O2S/c1-8-13(17-21(3,19)20)9(2)18(16-8)7-10-4-5-11(15)6-12(10)14/h4-6,17H,7H2,1-3H3 |
InChI Key |
UQMAGPFILIAIEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=C(C=C2)F)Cl)C)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


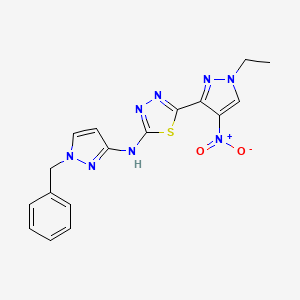
![1,5-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10932350.png)
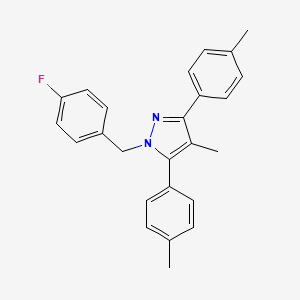
![1-butyl-6-cyclopropyl-N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10932364.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10932372.png)
![5-[(2E)-3-(1-ethyl-1H-pyrazol-3-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10932380.png)
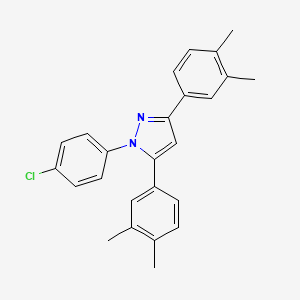
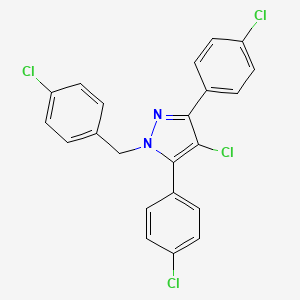
![2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B10932414.png)
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-N-{(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B10932416.png)
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-[(E)-(2-fluorophenyl)methylidene]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10932433.png)
![3-(5-methyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B10932442.png)
![3,6-dicyclopropyl-N-(2,4-difluorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10932454.png)
